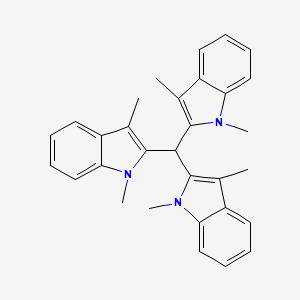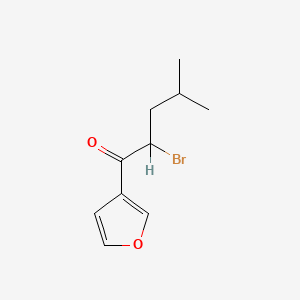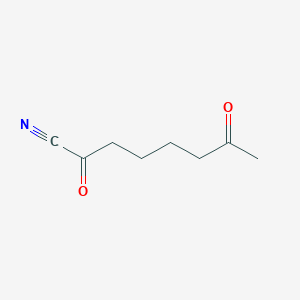![molecular formula C26H31N3O5 B14353627 L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- CAS No. 93835-08-6](/img/structure/B14353627.png)
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of L-proline and L-alanine residues, along with a benzoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate various organic reactions, including aldol condensation, Mannich reaction, and Michael addition . The synthesis process may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- has several scientific research applications, including:
Biology: The compound is studied for its potential role in biological processes, such as enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Mécanisme D'action
The mechanism of action of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various reactions by forming intermediates such as enamines or iminium ions . These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dipeptides and amino acid derivatives, such as:
- L-Proline
- L-Alanine
- Benzoylamino derivatives
Uniqueness
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is unique due to its specific chemical structure, which combines the properties of L-proline and L-alanine with a benzoylamino group
Propriétés
Numéro CAS |
93835-08-6 |
|---|---|
Formule moléculaire |
C26H31N3O5 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
1-[2-[(4-benzamido-3-oxo-5-phenylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H31N3O5/c1-18(25(32)29-16-8-13-22(29)26(33)34)27-15-14-23(30)21(17-19-9-4-2-5-10-19)28-24(31)20-11-6-3-7-12-20/h2-7,9-12,18,21-22,27H,8,13-17H2,1H3,(H,28,31)(H,33,34) |
Clé InChI |
ZXBLXIVNBFJIIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NCCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
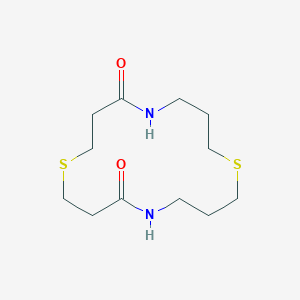
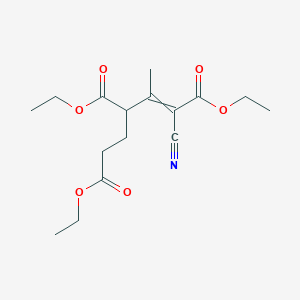
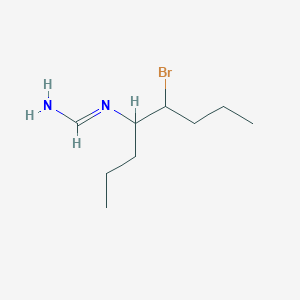

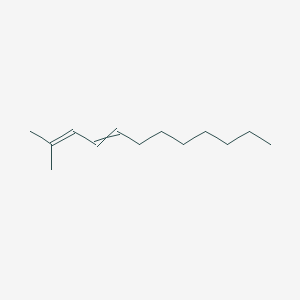
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
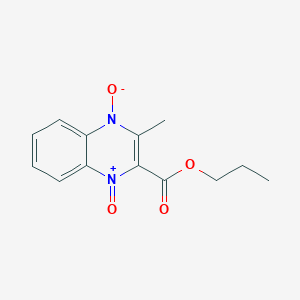
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
